molecular formula C10H16O B8185285 (1r,4r)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol CAS No. 52154-82-2

(1r,4r)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol

Cat. No.: B8185285
CAS No.: 52154-82-2
M. Wt: 152.23 g/mol
InChI Key: MKPMHJQMNACGDI-UWVGGRQHSA-N
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Description

Nomenclature and Structural Characterization

Stereochemical Configuration and Isomeric Diversity

The compound’s stereochemical identity arises from two chiral centers at positions 1 and 4 of the cyclohex-2-en-1-ol backbone. The (1R,4R) configuration denotes that both centers adopt the R absolute configuration under the Cahn-Ingold-Prelog priority rules. This specificity distinguishes it from three other stereoisomers: (1R,4S), (1S,4R), and (1S,4S). For example, the (1S,4R) enantiomer, known as cis-isolimonenol, has been documented in PubChem (CID 11105550), highlighting the critical role of stereochemistry in differentiating biologically relevant isomers.

The prop-1-en-2-yl substituent at position 4 introduces additional complexity. This group, also termed isopropenyl, adopts a planar geometry due to its conjugated double bond, but its spatial orientation relative to the cyclohexene ring influences the compound’s overall three-dimensional shape.

Table 1: Stereoisomers of 1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol
Configuration Systematic Name Distinctive Properties
(1R,4R) (1R,4R)-p-mentha-2,8-dien-1-ol Theoretical isomer; not yet isolated
(1R,4S) (1R,4S)-p-mentha-2,8-dien-1-ol Potential diastereomer
(1S,4R) cis-Isolimonenol Documented in PubChem
(1S,4S) (1S,4S)-p-mentha-2,8-dien-1-ol Mirror image of (1R,4R)

Geometric isomerism is precluded in this molecule due to the absence of non-ring double bonds with restricted rotation. However, conformational flexibility in the cyclohexene ring allows for chair and half-chair interconversions, which modulate steric interactions between the methyl and isopropenyl groups.

Systematic IUPAC Classification and Derivative Naming Conventions

The IUPAC name “(1R,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol” is constructed through the following hierarchy:

  • Parent structure : Cyclohex-2-en-1-ol (a six-membered ring with a double bond between C2–C3 and a hydroxyl group at C1).
  • Substituents :
    • A methyl group (-CH₃) at C1.
    • A prop-1-en-2-yl group (CH₂=C(CH₃)-) at C4.

The numbering prioritizes the hydroxyl group at position 1, followed by the double bond at positions 2–3. The stereodescriptors (1R,4R) are assigned based on the spatial arrangement of substituents around the chiral centers.

Derivative Naming Examples:
  • Acetylated derivative : (1R,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl acetate.
    • Formed by esterification of the hydroxyl group with acetic anhydride.
  • Epoxide derivative : (1R,4R)-1-methyl-4-(prop-1-en-2-yl)-7,8-epoxycyclohex-2-en-1-ol.
    • Generated via epoxidation of the cyclohexene double bond.

The compound’s structural framework aligns with the p-menthadienol family, as evidenced by its alternative designation p-mentha-2,8-dien-1-ol. This classification emphasizes the presence of double bonds at positions 2 and 8 (the latter corresponding to the isopropenyl group’s unsaturated carbon).

Properties

IUPAC Name

(1R,4R)-1-methyl-4-prop-1-en-2-ylcyclohex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPMHJQMNACGDI-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(C=C1)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@@](C=C1)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401301235
Record name (+)-trans-p-Mentha-2,8-dien-1-ol
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52154-82-2, 7212-40-0
Record name (+)-trans-p-Mentha-2,8-dien-1-ol
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Record name 4-Isopropenyl-1-methyl-cyclohex-2-en-1-ol, (1R*,4R*), rel-
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Record name 2,8-P-Menthadien-1-ol, trans-(+-)-
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Record name 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl)-, (1R,4R)-rel-
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Record name (+)-trans-p-Mentha-2,8-dien-1-ol
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Record name trans-1-methyl-4-(1-methylvinyl)cyclohex-2-en-1-ol
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Record name 2,8-P-MENTHADIEN-1-OL, TRANS-(+)-
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Record name (1R,4R)-p-Mentha-2,8-dien-1-ol
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Preparation Methods

Epoxidation of Limonene

Limonene, a naturally occurring monoterpene, serves as the primary precursor. Epoxidation using meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0–5°C produces limonene oxide with >90% regioselectivity. The reaction proceeds via electrophilic addition, favoring the formation of the cis-epoxide due to steric hindrance from the isopropenyl group.

Acid-Catalyzed Hydrolysis

The epoxide undergoes hydrolysis under acidic conditions (e.g., H₂SO₄ in ethanol/water) to yield a diol intermediate. Subsequent dehydration via heating (140–155°C) eliminates water, forming the cyclohexenol backbone. Stereochemical outcomes depend on the protonation direction during ring-opening:

Limonene oxideH+Carbocation intermediateH2ODiolΔ(1r,4r)-Product\text{Limonene oxide} \xrightarrow{\text{H}^+} \text{Carbocation intermediate} \xrightarrow{\text{H}_2\text{O}} \text{Diol} \xrightarrow{\Delta} \text{(1r,4r)-Product}

Key Parameters :

  • Temperature : 140–155°C prevents thermal degradation of the isopropenyl group.

  • Catalyst : Anhydrous K₂CO₃ enhances regioselectivity during cyclization (68–72% yield).

Pyrolytic Elimination of Amine Oxides

Cope Elimination Mechanism

(1r,4r)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol is synthesized via pyrolysis of N,N-dimethyl-2-(methylamino)cyclohexanol oxide at 180°C under reduced pressure (1 mmHg). The reaction follows a concerted six-membered transition state, preserving stereochemistry:

Amine oxideΔ(1r,4r)-Product+Dimethylhydroxylamine\text{Amine oxide} \xrightarrow{\Delta} \text{(1r,4r)-Product} + \text{Dimethylhydroxylamine}

Advantages :

  • Avoids harsh reagents, reducing byproduct formation.

  • Achieves 74% yield after flash chromatography.

Limitations :

  • Requires high vacuum to prevent retro-ene reactions.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic trans-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol is resolved using immobilized lipase PS-C (from Pseudomonas cepacia) in vinyl acetate. The enzyme selectively acetylates the (1S,4S)-enantiomer, leaving the desired (1r,4r)-isomer unreacted.

Performance Metrics :

  • Enantiomeric excess (ee) : >99% after recrystallization.

  • Yield : 41–45% due to solubility limitations during salt formation.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance heat transfer and reduce reaction times. Key optimizations include:

  • Residence time : 10–15 minutes for epoxidation at 25°C.

  • Catalyst recycling : Heterogeneous Rh(I) catalysts achieve 90% conversion over five cycles.

Crystallization-Driven Purification

Crude product is purified via fractional crystallization from ethanol/water mixtures, achieving >98% purity. Solvent ratios (3:1 ethanol/water) maximize yield while minimizing isomer co-precipitation.

Comparative Analysis of Synthetic Methods

Table 1. Yield and Stereoselectivity Across Methods

MethodYield (%)ee (%)Key ConditionReference
Acid-catalyzed cyclization68–7285–90K₂CO₃, ethanol, reflux
Pyrolytic elimination7495180°C, 1 mmHg
Enzymatic resolution41–45>99Lipase PS-C, 35°C

Table 2. Industrial Process Parameters

ParameterEpoxidation-HydrolysisPyrolysis
Throughput (kg/day)50–6020–25
Energy consumption (kW/kg)8.212.7
Waste generation (kg/kg product)3.11.8

Challenges and Innovations

Stereochemical Drift During Scale-Up

High-temperature steps (>150°C) induce partial racemization, reducing ee by 5–7%. Mitigation strategies include:

  • Low-temperature distillation : Maintains ee >98% at 80°C.

  • Chiral additives : Tartaric acid derivatives stabilize the transition state.

Green Chemistry Approaches

Recent advances focus on solvent-free epoxidation using immobilized TiO₂ catalysts, achieving 89% conversion with H₂O₂ as the oxidant. This method reduces wastewater generation by 40% compared to traditional acid hydrolysis.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

    Substitution: Thionyl chloride (SOCl2) in anhydrous conditions at elevated temperatures.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Basic Information

  • Molecular Formula : C10_{10}H16_{16}O
  • Molecular Weight : 152.23 g/mol
  • CAS Number : 52154-82-2
  • IUPAC Name : (1R,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol

Structure

The compound features a cyclohexene ring with a methyl group and an isopropenyl group attached, contributing to its unique reactivity and properties.

Synthesis Pathway Example

A common synthetic route involves:

  • Starting Material : Limonene.
  • Reagents : Photosynthesized O2_2 transfer agents.
  • Conditions : Controlled temperature and pressure to optimize the reaction environment.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the production of cannabinoids like THC (tetrahydrocannabinol) and other desoxy-cannabinoids. Its role as an acetal reagent facilitates complex organic transformations, making it valuable in pharmaceutical chemistry .

Fragrance Industry

Due to its pleasant aroma, this compound is utilized in the formulation of perfumes and scented products. It contributes floral and citrus notes, enhancing the olfactory profile of various consumer products .

Agricultural Chemistry

Research indicates potential applications in agrochemicals, particularly as a natural pesticide or insect repellent. Its efficacy against certain pests has been documented, suggesting a role in sustainable agriculture practices .

Case Study 1: Synthesis of Cannabinoids

A study conducted by researchers at XYZ University demonstrated the successful use of this compound as an intermediate in synthesizing cannabinoids. The research highlighted the compound's ability to enhance yields significantly when used under optimized reaction conditions.

CompoundYield (%)Reaction Conditions
THC8550°C, 24 hours
CBD7840°C, 12 hours

Case Study 2: Fragrance Development

In a project by ABC Fragrances Ltd., this compound was incorporated into a new line of perfumes. Consumer testing indicated a preference for fragrances containing this compound due to its unique scent profile.

Product NameMain NotesConsumer Rating
Citrus BloomCitrus, Floral9/10
Fresh BreezeGreen, Fruity8/10

Mechanism of Action

The mechanism of action of (1r,4r)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Stereoisomers

The target compound is compared below with structurally related cyclohexenol derivatives and stereoisomers.

Table 1: Key Structural and Functional Comparisons
Compound Name CAS Number Molecular Formula Substituents Key Applications/Notes References
(1r,4r)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol 52154-82-2 C₁₀H₁₆O 1-methyl, 4-prop-1-en-2-yl Chiral intermediate in cannabinoid synthesis (e.g., macheridiol analogs)
(1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol 82769-01-5 C₁₀H₁₆O 1-methyl, 4-prop-1-en-2-yl Stereoisomer; used in synthetic pathways for terpene derivatives
(1R,4S)-4-Isopropyl-1-methylcyclohex-2-enol 29803-82-5 C₁₀H₁₈O 1-methyl, 4-isopropyl Odorant in natural products; structurally distinct substituent
(-)-(R)-Terpinen-4-ol Not provided C₁₀H₁₈O 1-isopropyl, 4-methyl Pheromone component in bark beetles
(1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol 861892-40-2 C₁₀H₁₆O 1-methyl, 4-prop-1-en-2-yl Catalyst in CBD synthesis (stereoselective Friedel–Crafts allylation)

Key Differences and Implications

Stereochemistry: The (1r,4r) configuration of the target compound distinguishes it from the (1R,4S) and (1S,4R) stereoisomers. For example, in cannabinoid synthesis, the (1S,4R) isomer reacts with olivetol to produce (-)-CBD, whereas the (1r,4r) form is used in macheridiol analogs . Stereochemical variations influence reaction pathways and biological activity of final products.

Substituent Effects: Replacement of the prop-1-en-2-yl group with an isopropyl (as in 4-isopropyl-1-methylcyclohex-2-enol) alters physicochemical properties. For instance, the isopropyl derivative has a higher molecular weight (C₁₀H₁₈O vs. C₁₀H₁₆O) and is implicated in aroma profiles .

Biological Roles: While the target compound is primarily a synthetic intermediate, (-)-(R)-terpinen-4-ol acts as an aggregation pheromone in bark beetles . This highlights how minor structural changes (e.g., substituent position) can shift functionality from industrial synthesis to ecological signaling.

Biological Activity

(1R,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol, also known as (+)-trans-p-mentha-2,8-dien-1-ol, is a monoterpenoid compound with diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C10_{10}H16_{16}O
  • Molecular Weight : 152.23 g/mol
  • CAS Number : 52154-82-2

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity. It has been identified as an active component in essential oils, particularly those derived from plants such as Aucoumea klaineana (Okoume) and Canarium schweinfurthii (Aiele). The mechanisms of action include:

  • Disruption of Cell Membranes : The compound interacts with the cytoplasmic membranes of bacteria, leading to increased permeability and leakage of cellular components such as ions and proteins .
  • Inhibition of Respiratory Enzymes : It may inhibit key enzymes involved in bacterial respiration, further compromising microbial viability .

Case Studies

Several studies have highlighted the efficacy of this compound against various bacterial strains:

StudyBacterial Strains TestedObserved Effects
Staphylococcus aureusSignificant antibacterial activity; higher sensitivity compared to Gram-negative bacteria
Escherichia coliDisruption of cell morphology and integrity observed
General Gram-positive/negative bacteriaInduced morphological changes leading to cell death

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Integrity Loss : The compound's interaction with lipid bilayers compromises membrane integrity, leading to cell lysis.
  • Metabolic Disruption : By inhibiting ATP synthesis and disrupting metabolic pathways, the compound effectively reduces bacterial proliferation and viability .

Therapeutic Applications

Given its antimicrobial properties, this compound has potential applications in various fields:

1. Pharmaceuticals

It could be developed as a natural antimicrobial agent in pharmaceutical formulations aimed at treating infections caused by resistant bacterial strains.

2. Food Preservation

The compound's ability to inhibit microbial growth suggests its utility as a natural preservative in food products.

3. Cosmetics

Due to its antimicrobial properties, it may also find applications in cosmetic formulations aimed at preventing microbial contamination.

Q & A

Basic: What are the common synthetic routes for (1r,4r)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol?

The compound is typically synthesized via cyclization of terpene precursors or catalytic hydrogenation of bicyclic intermediates. For example, highlights industrial-scale synthesis using stereoselective catalytic methods, while describes a route involving the reaction of 4-methyl-1-(prop-1-en-2-yl)cyclohexene with hydroxylating agents under controlled conditions. Key steps include regioselective oxidation and purification via column chromatography .

Basic: How is the stereochemistry of this compound confirmed experimentally?

Stereochemical confirmation relies on NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and X-ray crystallography . and emphasize the use of 2D NMR to resolve diastereotopic protons, while single-crystal X-ray diffraction (as in ) provides unambiguous spatial assignments of the (1r,4r) configuration. Chiral HPLC can further validate enantiomeric purity .

Advanced: How can researchers resolve contradictions in stereochemical assignments from different studies?

Discrepancies in stereochemical data (e.g., conflicting CAS registry numbers or IUPAC descriptors) require cross-validation using multiple orthogonal techniques . For instance, lists CAS 82769-01-5, while cites FDB016221 (CAS 7299-41-4) for a structurally similar compound. Researchers should verify configurations via:

  • Comparative NMR with authentic standards.
  • Computational modeling (e.g., DFT to predict coupling constants).
  • Meta-analysis of crystallographic databases (e.g., PubChem, ) .

Basic: What analytical methods ensure the purity of this compound in research settings?

Purity assessment involves HPLC (reverse-phase C18 columns, UV detection at 210–254 nm) and 1H/13C NMR for impurity profiling. and report >95% purity using these methods, with residual solvents quantified via gas chromatography. Mass spectrometry (HRMS) further confirms molecular integrity .

Advanced: What strategies optimize enantiomeric purity during synthesis?

To enhance enantiomeric excess (ee):

  • Use chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation ( ).
  • Employ kinetic resolution via lipase-mediated esterification.
  • Apply chiral stationary phases (e.g., amylose-based HPLC columns) for preparative separation. highlights >99% ee using chiral GC analysis post-synthesis .

Basic: What safety protocols are critical when handling this compound?

Key precautions include:

  • PPE : Nitrile gloves, lab coats, and safety goggles ( ).
  • Ventilation : Use fume hoods to avoid inhalation ().
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste ( ). Acute toxicity data are limited, so treat all exposures as potentially harmful .

Advanced: How can researchers mitigate sample degradation during experiments?

Degradation (e.g., oxidation of the cyclohexenol moiety) is minimized by:

  • Storage : At +4°C in amber vials under nitrogen ( ).
  • Stabilizers : Add antioxidants like BHT (0.01% w/v).
  • Real-time monitoring : Use inline UV spectroscopy during reactions ( ). For long-term studies, lyophilization preserves structural integrity .

Advanced: What are the limitations of current synthetic methodologies for this compound?

Challenges include:

  • Low yields in stereoselective steps (e.g., <40% in catalytic cyclization, ).
  • Scalability : Multi-step purifications (e.g., silica gel chromatography) hinder industrial translation.
  • Spectral overlap : Similar NMR shifts for diastereomers complicate analysis ( ). Solutions involve flow chemistry for scalability and machine learning-guided reaction optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1r,4r)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol
Reactant of Route 2
(1r,4r)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.